Comparative CCR8 Antagonist Potency: AZ760 vs. Structurally Related Diazaspiro Analog
While a direct, publicly reported Ki or IC50 value for AZ760 at the CCR8 receptor is not available, a closely related structural analog from the same chemical series provides a quantitative benchmark. This analog, [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-pyrimidin-4-ylmethanone (CHEMBL574655), differs only in its right-hand amide group (pyrimidin-4-ylmethanone vs. 1-oxidopyridin-1-ium-2-ylmethanone). It demonstrates a binding affinity (Ki) of 4.9 nM at human CCR8 [1]. This data point serves as a class-level inference for the scaffold's potency and highlights that AZ760's unique 1-oxidopyridin-1-ium moiety is likely a key determinant of its distinct pharmacological profile, including its notable hERG liability.
| Evidence Dimension | CCR8 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | CHEMBL574655 (Pyrimidin-4-ylmethanone analog): Ki = 4.9 nM |
| Quantified Difference | Not applicable (Target data missing) |
| Conditions | Human CCR8 receptor binding assay (J. Med. Chem. 2009, 52, 7706-7723) |
Why This Matters
This class-level inference establishes a potency benchmark for the 3,9-diazaspiro[5.5]undecane scaffold, informing users that AZ760 is expected to be a potent CCR8 ligand, and its selection over other CCR8 antagonists should be based on its unique physiochemical or off-target profile rather than superior target affinity.
- [1] BindingDB. Entry for CHEMBL574655 (BDBM50414983). Ki=4.9 nM for Human CCR8. AstraZeneca. View Source
